8-Methoxyisoquinoline-5-carbaldehyde

Description

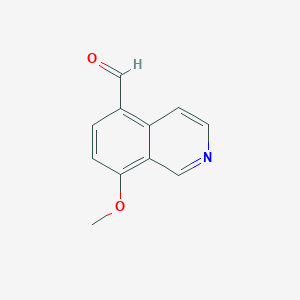

8-Methoxyisoquinoline-5-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy group (-OCH₃) at position 8 and a formyl group (-CHO) at position 4. This analysis leverages data from structurally related compounds to infer trends in reactivity, synthesis, and functional behavior.

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

8-methoxyisoquinoline-5-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-14-11-3-2-8(7-13)9-4-5-12-6-10(9)11/h2-7H,1H3 |

InChI Key |

WAKSSXGIVIWESU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=NC=CC2=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule combines an isoquinoline core with methoxy and formyl substituents at positions 8 and 5, respectively. Retrosynthetically, the molecule can be deconstructed into two primary fragments:

-

Isoquinoline backbone : Derived via cyclization of benzaldehyde derivatives or rearrangement of tetrahydroisoquinoline precursors.

-

Functional groups : Methoxy and aldehyde groups are introduced through electrophilic substitution or oxidation reactions.

Key challenges include ensuring regioselectivity during formylation and avoiding demethylation under acidic or oxidative conditions.

Detailed Preparation Methods

Pomeranz-Fritsch Cyclization with Functionalized Intermediates

The Pomeranz-Fritsch reaction remains a cornerstone for isoquinoline synthesis. For this compound, the protocol involves:

-

Synthesis of 3-methoxy-4-formylphenethylamine :

-

Cyclization :

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Vanillin, nitromethane, K₂CO₃, 80°C, 12 h | 85 |

| 2 | LiAlH₄, THF, 0°C, 2 h | 78 |

| 3 | HCl (conc.), 0–5°C, 6 h | 61 |

Key Insight : The methoxy group stabilizes the intermediate carbocation during cyclization, enhancing regioselectivity.

Vilsmeier-Haack Formylation of 8-Methoxyisoquinoline

This method introduces the aldehyde group at position 5 via electrophilic aromatic substitution:

-

Substrate Preparation :

-

Formylation :

Optimization Note : Lower temperatures (−10°C) minimize over-oxidation to carboxylic acids.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A modular approach leverages cross-coupling to install the formyl group:

-

Synthesis of 5-bromo-8-methoxyisoquinoline (6 ) :

-

Palladium-Catalyzed Carbonylation :

Advantage : This method avoids harsh formylation conditions, improving functional group tolerance.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity for all synthetic batches.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 8-Methoxyisoquinoline-5-carboxylic acid.

Reduction: 8-Methoxyisoquinoline-5-methanol.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methoxyisoquinoline-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinoline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and physicochemical parameters of analogs:

A corrected formula (e.g., C₉H₅BrN₂O) is hypothesized.

Key Observations:

- Electron-Donating Groups (OCH₃, OH): Methoxy and hydroxy groups at position 8 or 5 may improve solubility in polar solvents and influence electronic density for nucleophilic reactions. For example, 5-Hydroxyisoquinoline-8-carbaldehyde (MW 173.17) is lighter due to the absence of halogens .

Molecular Weight Trends : Halogenated derivatives (Br/Cl) exhibit higher molecular weights compared to hydroxylated or methoxylated analogs.

Biological Activity

8-Methoxyisoquinoline-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. As a derivative of isoquinoline, it presents significant potential in various pharmacological applications, including anticancer, antimicrobial, and neuroprotective activities. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

The molecular formula of this compound is , with a molecular weight of 175.19 g/mol. Its structure features a methoxy group and an aldehyde functional group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | This compound |

| SMILES | COc1ccc2c(c1)cccn2C=O |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Case Study:

In a comparative study, this compound was tested alongside standard chemotherapeutic agents. The results showed that it had a lower IC50 value than doxorubicin in HeLa cells, indicating higher potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Doxorubicin | 20.0 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli.

Research Findings:

A study reported that this compound showed an MIC of 0.125 mg/mL against S. aureus, which is comparable to conventional antibiotics.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was shown to inhibit oxidative stress-induced neuronal cell death in vitro.

Mechanism of Action:

The neuroprotective effects are attributed to its ability to scavenge free radicals and modulate signaling pathways involved in apoptosis and inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate isoquinoline derivatives with methoxy reagents followed by formylation processes.

Key Findings:

SAR studies indicate that modifications on the methoxy group significantly influence the biological activity of the compound. For instance, replacing the methoxy group with other electron-donating groups enhances anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methoxyisoquinoline-5-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, methoxylation, and aldehyde functionalization. For example, bromination at the 5-position of the isoquinoline core can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent methoxylation via nucleophilic substitution (e.g., using NaOMe) and oxidation of a methyl group to a carbaldehyde (e.g., with KMnO₄ or CrO₃) are critical steps. Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (50–80°C for methoxylation), and catalyst choice (e.g., Pd catalysts for cross-coupling reactions). Yield improvements often require inert atmospheres and moisture-sensitive handling .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H NMR signals for the methoxy group (δ ~3.8–4.0 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). ¹³C NMR should confirm the aldehyde carbon (δ ~190–200 ppm).

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the C=O stretch of the aldehyde.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₉NO₂).

- X-ray Crystallography : Used for definitive structural confirmation, with SHELXL refinement for resolving electron density maps .

Q. What safety protocols and handling precautions are recommended for working with this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent aldehyde oxidation.

- Spill Management : Neutralize with sodium bisulfite and dispose of via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or physical properties of this compound across different studies?

- Methodological Answer : Contradictions in data (e.g., melting points, reaction yields) may arise from impurities, solvent effects, or measurement techniques. To address this:

- Reproducibility Checks : Replicate experiments using identical reagents and conditions.

- Analytical Validation : Cross-validate using multiple techniques (e.g., HPLC purity assays, differential scanning calorimetry for melting points).

- Computational Modeling : Compare experimental results with DFT-calculated properties (e.g., dipole moments, HOMO-LUMO gaps) to identify outliers .

Q. What strategies are effective for functionalizing this compound to enhance its bioactivity, and how can reaction regioselectivity be controlled?

- Methodological Answer :

- Aldehyde Derivatization : Condensation with amines (e.g., hydrazines for hydrazone formation) or Wittig reactions to introduce alkenes.

- Regioselectivity : Direct substitution at the 5-position using bulky bases (e.g., LDA) to favor less sterically hindered sites.

- Bioactivity Enhancement : Introduce electron-withdrawing groups (e.g., -NO₂) at the 8-position to modulate electronic properties and binding affinity. Monitor reaction progress via TLC or LC-MS .

Q. What computational or crystallographic methods are suitable for analyzing the molecular structure and electronic properties of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELX suite (SHELXD for phase solving, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks.

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict UV-Vis spectra and redox potentials.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.